molecular formula C22H24ClN3O5 B2687636 N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 874805-05-7

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Numéro de catalogue B2687636
Numéro CAS: 874805-05-7
Poids moléculaire: 445.9
Clé InChI: XJUFXGSLAXAEOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-1278863, and it belongs to the class of oxazolidinone derivatives.

Applications De Recherche Scientifique

Oxazolidinone Derivatives as Antibacterial Agents

Oxazolidinones are recognized for their unique mechanism of bacterial protein synthesis inhibition, representing a relatively new class of antimicrobial agents. Research has demonstrated the in vitro antibacterial activities of novel oxazolidinone analogs against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes and pneumoniae, and Mycobacterium tuberculosis. These compounds have shown bacteriostatic effects against staphylococci and enterococci, and bactericidal effects against streptococci, highlighting their potential as therapeutic options for bacterial infections resistant to traditional antibiotics (Zurenko et al., 1996).

Aldose Reductase Inhibitors for Diabetic Complications

A series of new iminothiazolidin-4-one acetate derivatives, synthesized and evaluated as aldehyde and aldose reductase inhibitors, have demonstrated significant inhibitory potency, suggesting potential as novel drugs for the treatment of diabetic complications. The structure–selectivity relationships and binding modes of these inhibitors with the active site of aldose reductase were elucidated through docking and molecular dynamics simulations, emphasizing the therapeutic implications of oxazolidinone derivatives in managing diabetes-related disorders (Ali et al., 2012).

Synthesis and Molecular Modeling of Oxazolidinone Derivatives

Research into the novel stereoselective synthesis of functionalized oxazolidinones from chiral aziridines showcases the versatility and potential of oxazolidinone derivatives in synthesizing enantiomerically pure compounds. These findings have implications for the development of chiral auxiliaries and the synthesis of pharmacologically active compounds, further supporting the role of oxazolidinone derivatives in medicinal chemistry and drug development (Park et al., 2003).

Oxazolidinone-Based Monoamine Oxidase Inhibitors

The transformation of heterocyclic reversible monoamine oxidase-B (MAO-B) inactivators into irreversible inactivators through N-methylation highlights the potential of oxazolidinone derivatives in designing selective and potent inhibitors of MAO-B. This research points to the therapeutic applications of oxazolidinone derivatives in treating disorders related to monoamine oxidase activity, such as depression and anxiety (Ding & Silverman, 1993).

Propriétés

IUPAC Name

N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5/c1-30-18-5-3-2-4-15(18)10-11-24-20(27)21(28)25-14-19-26(12-13-31-19)22(29)16-6-8-17(23)9-7-16/h2-9,19H,10-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUFXGSLAXAEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.